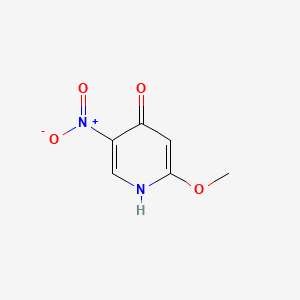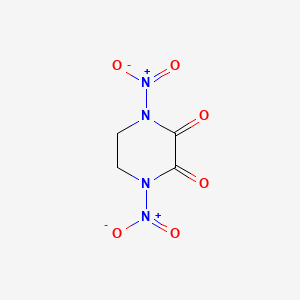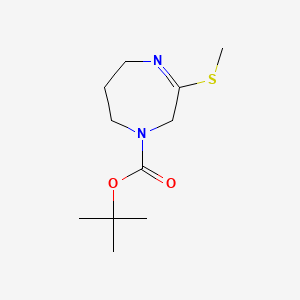
Potassium (4-bromophenylsulfonamido)methyltrifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (4-bromophenylsulfonamido)methyltrifluoroborate, also known as KHM11, is a boron-based compound that has gained attention in the scientific community due to its potential applications in chemical synthesis and medicinal chemistry.
Applications De Recherche Scientifique
Potassium (4-bromophenylsulfonamido)methyltrifluoroborate has been used in various scientific research applications, including as a cross-coupling reagent in organic synthesis, as a boron-containing drug precursor, and as a fluorescence probe for detecting metal ions. It has also been investigated for its potential use in cancer therapy and as an anti-inflammatory agent.
Mécanisme D'action
Potassium (4-bromophenylsulfonamido)methyltrifluoroborate acts as a boron-containing nucleophile that can undergo cross-coupling reactions with various electrophiles. This property makes it useful in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In medicinal chemistry, this compound can be used as a boron-containing drug precursor, where boron can act as a targeting agent for cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further drug development. It has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Potassium (4-bromophenylsulfonamido)methyltrifluoroborate in lab experiments is its high yield and purity, which makes it a reliable reagent for organic synthesis. However, its boron-containing nature can also pose challenges in some experiments, such as in NMR spectroscopy where boron can interfere with the signal.
Orientations Futures
There are several future directions for the research and development of Potassium (4-bromophenylsulfonamido)methyltrifluoroborate. One direction is to explore its potential as a boron-containing drug for cancer therapy. Another direction is to investigate its use as a fluorescence probe for detecting metal ions in biological systems. Additionally, further studies can be conducted to better understand its mechanism of action and its potential applications in other fields of chemistry and biology.
In conclusion, this compound is a boron-based compound that has shown promise in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. As research on this compound continues, it may have the potential to make significant contributions to the fields of chemistry and medicine.
Méthodes De Synthèse
The synthesis of Potassium (4-bromophenylsulfonamido)methyltrifluoroborate involves the reaction of 4-bromobenzenesulfonyl chloride with potassium methyltrifluoroborate in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain this compound in high yield and purity.
Propriétés
IUPAC Name |
potassium;[(4-bromophenyl)sulfonylamino]methyl-trifluoroboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrF3NO2S.K/c9-6-1-3-7(4-2-6)16(14,15)13-5-8(10,11)12;/h1-4,13H,5H2;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDACMJBKHMFLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CNS(=O)(=O)C1=CC=C(C=C1)Br)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrF3KNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678473 |
Source


|
| Record name | Potassium {[(4-bromobenzene-1-sulfonyl)amino]methyl}(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286686-29-0 |
Source


|
| Record name | Potassium {[(4-bromobenzene-1-sulfonyl)amino]methyl}(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B595653.png)













